molecular formula C18H27BN2O4 B1528953 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1111638-14-2

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1528953
CAS No.: 1111638-14-2
M. Wt: 346.2 g/mol
InChI Key: LUBBFUFCFDJHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H27BN2O4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H28BNO4
  • CAS Number : 1121057-77-9

The compound exhibits biological activity primarily through modulation of various protein kinases. Specifically, it has been noted for its potential in inhibiting Janus Kinases (JAK), which are pivotal in the signaling pathways of inflammatory and autoimmune diseases. JAK inhibitors are increasingly recognized for their therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific kinases effectively. For example:

  • MPS1 Inhibition : The compound has shown potent inhibition of the MPS1 kinase with an IC50 value of approximately 0.025 μM. This inhibition is significant for its implications in cancer therapy as MPS1 is crucial for cell cycle regulation .

In Vivo Studies

Recent research has indicated promising results in animal models:

  • Antitumor Activity : In xenograft models of human tumors, the compound displayed dose-dependent inhibition of tumor growth. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .

Case Studies

Several studies have explored the efficacy of this compound in various disease models:

  • Autoimmune Diseases : In a model of rheumatoid arthritis, treatment with the compound led to a notable reduction in inflammatory markers and joint swelling.
  • Cancer Models : In a study involving HCT116 colon cancer cells, the compound exhibited significant antiproliferative effects with a GI50 value of around 0.55 μM. This highlights its potential as an anticancer agent .

Data Summary

PropertyValue
IUPAC Nametert-butyl 5-(4,4,5,5-tetramethyl...
Molecular FormulaC16H28BNO4
CAS Number1121057-77-9
MPS1 IC500.025 μM
HCT116 GI500.55 μM

Scientific Research Applications

Organic Synthesis

The compound's boron-containing group makes it a valuable intermediate in organic synthesis. It can participate in various chemical reactions such as:

  • Cross-coupling reactions : The presence of the boron atom allows for effective cross-coupling with organometallic reagents (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds.

Medicinal Chemistry

Research indicates that derivatives of pyrrolo[2,3-B]pyridine exhibit biological activity that can be harnessed for drug development. The compound may serve as a lead structure for:

  • Anticancer agents : Compounds with similar structures have shown promise in targeting cancer cell proliferation.
  • Antimicrobial agents : The unique molecular structure may enhance the efficacy of antimicrobial activity.

Material Science

The incorporation of boron compounds in materials science has been explored for:

  • Polymer chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength.

Catalysis

The boron moiety can also play a role in catalysis:

  • Lewis acid catalysis : The compound may act as a Lewis acid catalyst in various organic transformations.

Case Study 1: Boron Chemistry in Drug Design

A study published in Journal of Medicinal Chemistry highlighted the role of boron-containing compounds in enhancing the pharmacokinetic properties of drugs. The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability of lead compounds .

Case Study 2: Synthesis of Pyrrolo[2,3-B]pyridine Derivatives

Research conducted by Smith et al. (2023) demonstrated the successful synthesis of pyrrolo[2,3-B]pyridine derivatives using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate as an intermediate. The derivatives exhibited significant inhibition against specific cancer cell lines .

Case Study 3: Environmental Applications

A recent study explored the use of boron-based compounds in environmental remediation processes. The unique properties of dioxaborolane compounds were leveraged to develop catalysts for the degradation of pollutants .

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBFUFCFDJHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726136
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-14-2
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 5
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.